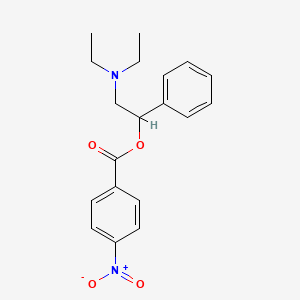
2-(Diethylamino)-1-phenylethyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-1-phenylethyl 4-nitrobenzoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes a diethylamino group, a phenylethyl group, and a nitrobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1-phenylethyl 4-nitrobenzoate typically involves the esterification of p-nitrobenzoic acid with diethylaminoethanol under acid catalysis . The reaction conditions include:
- p-nitrobenzoic acid, diethylaminoethanol
Catalyst: Acid (e.g., sulfuric acid)
Temperature: Typically around 60-80°C
Solvent: Often an organic solvent like toluene or ethanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction time and yield. This method allows for high conversion rates and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-1-phenylethyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using hydrogenation techniques.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-nitrobenzoic acid derivatives.
Reduction: Formation of 4-aminobenzoic acid derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
2-(Diethylamino)-1-phenylethyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-1-phenylethyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. For instance, in its role as a local anesthetic, it acts by blocking nerve impulses and reducing the permeability of neuronal membranes to sodium ions . This action is facilitated by its diethylamino group, which interacts with the sodium channels in nerve cells.
Comparison with Similar Compounds
Similar Compounds
Benzocaine: An ethyl ester of p-aminobenzoic acid, commonly used as a local anesthetic.
Procaine: A diethylaminoethyl ester of p-aminobenzoic acid, also used as a local anesthetic.
Lidocaine: An amide-type local anesthetic with a similar mechanism of action.
Uniqueness
2-(Diethylamino)-1-phenylethyl 4-nitrobenzoate is unique due to its specific molecular structure, which combines the properties of both diethylamino and nitrobenzoate groups. This combination allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
53915-51-8 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[2-(diethylamino)-1-phenylethyl] 4-nitrobenzoate |
InChI |
InChI=1S/C19H22N2O4/c1-3-20(4-2)14-18(15-8-6-5-7-9-15)25-19(22)16-10-12-17(13-11-16)21(23)24/h5-13,18H,3-4,14H2,1-2H3 |
InChI Key |
PZKUSJLTKDVNCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methyl-3-nitrobenzamide](/img/structure/B11529764.png)
![2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11529777.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11529778.png)
![2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11529782.png)
![2-chloro-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11529790.png)


![(2E)-3-imino-2-[2-(2-nitrophenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B11529806.png)

![5-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11529814.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-tert-butylbenzoate](/img/structure/B11529828.png)
![ethyl 2-[2-amino-4-(4-chlorophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11529832.png)
![3-(3,4-dichlorophenyl)-1-(5,5-dimethyl-3-{[(E)-pyridin-3-ylmethylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11529838.png)
![3,4-dichloro-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11529849.png)
